2,4-dimethoxy-N-propylbenzamide
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Overview
Description
2,4-Dimethoxy-N-propylbenzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and a propyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-propylbenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxy-N-propylamine.
Substitution: Formation of 2,4-dihalogenated-N-propylbenzamide.
Scientific Research Applications
2,4-Dimethoxy-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-propylbenzamide: Similar structure but with methoxy groups at the 2 and 3 positions.
3,4-Dimethoxy-N-propylbenzamide: Methoxy groups at the 3 and 4 positions.
2,4-Dimethoxy-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
2,4-Dimethoxy-N-propylbenzamide is unique due to the specific positioning of the methoxy groups and the propyl group on the amide nitrogen. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2,4-dimethoxy-N-propylbenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-7-13-12(14)10-6-5-9(15-2)8-11(10)16-3/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
InChI Key |
PYRRKMSJTDHWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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